5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione
Overview
Description
5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9N3O4. It is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a 4-nitrophenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzyl chloride with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol are commonly used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The imidazolidine-2,4-dione ring can also participate in hydrogen bonding and other interactions with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
- 2,4-Imidazolidinedione, 5,5-dimethyl-
- 2,4-Imidazolidinedione, 5-[(4-hydroxyphenyl)methyl]-
Comparison
5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione is unique due to the presence of the 4-nitrophenylmethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-9-8(11-10(15)12-9)5-6-1-3-7(4-2-6)13(16)17/h1-4,8H,5H2,(H2,11,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZUHTATRBKBAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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